Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is a chemical compound that features a naphthalene ring bonded to a nonafluorobutane sulfonate group. This compound is notable for its unique combination of aromatic and perfluorinated alkyl groups, which impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the reaction of naphthalene derivatives with nonafluorobutanesulfonyl fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of nonafluorobutanesulfonyl fluoride, a key precursor, is achieved through the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolane in the presence of hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols, forming new sulfonate esters or sulfonamides.
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products
Nucleophilic Substitution: Products include various sulfonate esters and sulfonamides.
Electrophilic Aromatic Substitution: Products include nitro-naphthalenes and sulfonated naphthalenes.
Scientific Research Applications
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This property is exploited in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Nonafluorobutanesulfonyl Fluoride: A precursor used in the synthesis of Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate.
Trifluoromethanesulfonate (Triflate): Another sulfonate ester with similar reactivity but different physical properties due to the shorter perfluorinated chain.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a long perfluorinated alkyl chain. This structure imparts distinct hydrophobic and lipophilic properties, making it useful in applications where such characteristics are desired .
Properties
CAS No. |
42096-34-4 |
---|---|
Molecular Formula |
C14H7F9O3S |
Molecular Weight |
426.26 g/mol |
IUPAC Name |
naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C14H7F9O3S/c15-11(16,13(19,20)21)12(17,18)14(22,23)27(24,25)26-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
KMMOTZOITJADNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.